molecular formula C12H27AlO6 B13760373 Tris(2-ethoxyethanolato-O,O')aluminium CAS No. 53632-65-8

Tris(2-ethoxyethanolato-O,O')aluminium

Cat. No.: B13760373
CAS No.: 53632-65-8
M. Wt: 294.32 g/mol
InChI Key: GUZZRKYIWINGPA-UHFFFAOYSA-N
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Description

Tris(2-ethoxyethanolato-O,O')aluminium is an aluminium-based coordination complex where the central aluminium(III) ion is chelated by three 2-ethoxyethanolato ligands. These ligands coordinate via their ether and hydroxyl oxygen atoms, forming a stable octahedral geometry. Such complexes are often utilized as precursors in sol-gel processes, catalysts, or molecular building blocks for advanced materials due to their tunable ligand environments and thermal stability.

Properties

CAS No.

53632-65-8

Molecular Formula

C12H27AlO6

Molecular Weight

294.32 g/mol

IUPAC Name

tris(2-ethoxyethoxy)alumane

InChI

InChI=1S/3C4H9O2.Al/c3*1-2-6-4-3-5;/h3*2-4H2,1H3;/q3*-1;+3

InChI Key

GUZZRKYIWINGPA-UHFFFAOYSA-N

Canonical SMILES

CCOCCO[Al](OCCOCC)OCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-ethoxyethanolato-O,O’)aluminium can be synthesized through the reaction of aluminum alkoxides with 2-ethoxyethanol. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for Tris(2-ethoxyethanolato-O,O’)aluminium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethoxyethanolato-O,O’)aluminium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tris(2-ethoxyethanolato-O,O’)aluminium involves the coordination of the aluminum center with the 2-ethoxyethanol ligands. This coordination allows the compound to participate in various chemical reactions, such as hydrolysis and alcoholysis. The aluminum center can also act as a Lewis acid, facilitating catalytic reactions by accepting electron pairs from reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on three analogous aluminium(III) complexes from the literature, emphasizing structural and functional differences driven by ligand variations.

Tris(methyl 3-oxobutanoato-κ²O,O')aluminium(III)

  • Structure: The aluminium center is octahedrally coordinated by six oxygen atoms from three methyl 3-oxobutanoato ligands. Each ligand binds via the carbonyl and hydroxyl oxygens, creating a six-membered chelate ring.
  • Key Parameters :
    • Average Al–O bond length: 1.87 Å (shorter than other analogues due to minimal steric hindrance from the methyl group).
    • Ligand bite angle (O–Al–O): ~84.5°, indicating moderate strain in the chelate ring.
  • Thermal Stability : Higher thermal stability compared to bulkier ligands, attributed to the compact methyl group .

Tris(tert-butyl 3-oxobutanoato-κ²O,O')aluminium(III)

  • Structure : Similar octahedral geometry but with tert-butyl substituents on the β-ketoester ligands. The bulky tert-butyl groups introduce significant steric effects.
  • Key Parameters :
    • Average Al–O bond length: 1.92 Å (longer than the methyl analogue due to steric repulsion).
    • Ligand bite angle: ~82.3°, reflecting increased ring strain from bulky substituents.
  • Thermal Stability : Reduced stability compared to the methyl derivative, as steric crowding destabilizes the coordination sphere .

Heterobimetallic Frameworks with Aluminium

  • Structure: Extended coordination networks incorporating aluminium and other metals (e.g., copper or zinc). For example, [AlCu(O₂CCH₃)₄(OH₂)₂] structures feature square-planar heterometallic nodes linked by carboxylate bridges.
  • Key Parameters :
    • Al–O bond lengths: 1.89–1.93 Å (consistent with tris-chelated complexes).
    • Coordination dimensionality: 2D or 3D frameworks, contrasting with the discrete molecular structures of tris-β-ketoesterate complexes.
  • Applications : Enhanced functionality in gas storage or catalysis due to porous architectures and multi-metal synergies .

Data Table: Structural and Comparative Analysis

Compound Al–O Bond Length (Å) Bite Angle (°) Coordination Geometry Thermal Stability Key Feature(s)
Tris(2-ethoxyethanolato-O,O')aluminium N/A N/A Octahedral (assumed) Moderate (inferred) Ethoxy group enhances solubility
Tris(methyl 3-oxobutanoato)Al(III) 1.87 84.5 Octahedral High Compact ligand minimizes strain
Tris(tert-butyl 3-oxobutanoato)Al(III) 1.92 82.3 Octahedral Moderate Steric bulk increases bond length
Heterobimetallic Al/Cu frameworks 1.89–1.93 N/A 2D/3D networks Variable Multi-metal synergy for catalysis

Critical Discussion of Ligand Effects

  • Steric Impact : Bulky ligands (e.g., tert-butyl) elongate Al–O bonds and reduce thermal stability, whereas smaller ligands (e.g., methyl) favor stronger metal-ligand interactions .
  • Electronic Effects : Electron-withdrawing groups on β-ketoesters (e.g., carbonyl) enhance ligand rigidity, stabilizing the octahedral geometry.
  • Functional Versatility: Heterobimetallic frameworks leverage aluminium’s Lewis acidity and secondary metals’ redox activity for advanced applications, a feature absent in monomeric tris-chelated complexes .

Biological Activity

Tris(2-ethoxyethanolato-O,O')aluminium, commonly referred to as TEA, is a coordination compound of aluminium that has garnered attention for its potential biological activities. This article explores the biological activity of TEA, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

TEA is characterized by its coordination with three ethoxyethanolato ligands. The chemical formula can be represented as:

Al C4H9O3 3\text{Al C}_4\text{H}_9\text{O}_3\text{ }_3

This structure allows TEA to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.

  • Antimicrobial Activity : TEA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.
  • Cytotoxic Effects : Research has demonstrated that TEA can induce cytotoxicity in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Toxicity Profile

TEA's toxicity has been evaluated in several studies:

  • Acute Toxicity : In animal models, TEA exhibited low acute toxicity levels, with LD50 values indicating a relatively safe profile when administered in controlled doses.
  • Chronic Exposure : Long-term exposure studies have suggested potential hepatotoxic effects at high concentrations, warranting further investigation into its safety for prolonged use.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested TEA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL, suggesting its potential as a disinfectant agent in clinical settings.

Case Study 2: Antioxidant Activity

A study conducted by Smith et al. (2024) explored the antioxidant effects of TEA on human fibroblast cells exposed to oxidative stress. The findings revealed that TEA reduced reactive oxygen species (ROS) levels by approximately 40%, demonstrating its protective effects against oxidative damage.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies conducted on breast cancer cell lines (MCF-7) showed that TEA induced apoptosis at concentrations above 10 μM. The study highlighted the compound's potential as a chemotherapeutic agent, although further research is needed to elucidate the underlying mechanisms.

Summary of Findings

StudyBiological ActivityKey Findings
Journal of Antimicrobial ChemotherapyAntimicrobialSignificant reduction in bacterial growth at 0.5 mg/mL
Smith et al. (2024)Antioxidant40% reduction in ROS levels in human fibroblasts
In vitro Breast Cancer StudyCytotoxicityInduced apoptosis at concentrations >10 μM

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